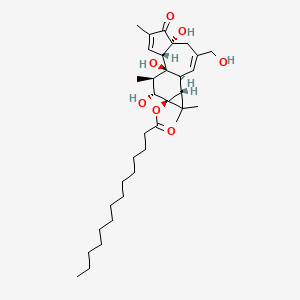

Phorbol myristate

Beschreibung

Historical Context and Discovery of Phorbol (B1677699) Esters

The scientific journey of phorbol esters commenced with the study of Croton tiglium, a plant species recognized for its toxic seeds and oil. Croton oil, derived from these seeds, has a long-standing history in traditional medicine, primarily for its purgative properties wikipedia.orgtaylorandfrancis.com. The potent physiological effects of croton oil were eventually attributed to a group of compounds known as phorbol esters taylorandfrancis.comwikipedia.org. Phorbol, the parent alcohol, was first isolated in 1934 through the hydrolysis of croton oil wikipedia.orgnih.gov. The chemical structure of phorbol was subsequently elucidated in 1967 wikipedia.org.

These naturally occurring diterpenoids, characterized by a tetracyclic framework, were discovered to possess remarkable biological properties. Early investigations highlighted their capacity to act as potent tumor promoters, a finding that spurred extensive research into their molecular mechanisms wikipedia.orgucsd.edunih.gov. The identification and isolation of specific phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol-12-myristate-13-acetate (PMA), represented significant advancements, providing researchers with well-characterized agents for studying cellular responses wikipedia.orggoogle.com.

Phorbol Myristate as a Foundational Tool in Biomedical Research

This compound, commonly abbreviated as PMA, has become a cornerstone in biomedical research due to its profound ability to mimic the action of endogenous signaling molecules, most notably diacylglycerol (DAG) wikipedia.orgnih.govgoogle.comebi.ac.uk. This mimicry enables PMA to potently activate protein kinase C (PKC), a critical family of enzymes involved in a wide spectrum of cellular signal transduction pathways wikipedia.orgucsd.edunih.govebi.ac.uknih.gov.

The activation of PKC by phorbol esters like PMA triggers the translocation of the enzyme from the cytoplasm to the cell membrane, a crucial step in initiating downstream signaling events ucsd.edunih.gov. This characteristic makes PMA an invaluable tool for:

Elucidating Signal Transduction Pathways: Researchers employ PMA to activate PKC and trace the subsequent molecular events, thereby mapping intricate cellular communication networks wikipedia.orgucsd.edunih.govnih.gov.

Studying Cell Growth and Differentiation: PMA's capacity to modulate PKC activity directly influences fundamental cellular processes such as proliferation, differentiation, and apoptosis, making it essential for their study wikipedia.orgebi.ac.ukontosight.ai.

Investigating Carcinogenesis: Given their established role as tumor promoters, phorbol esters like PMA are extensively utilized in laboratory models to investigate the initiation and progression of cancer wikipedia.orgwikipedia.orgucsd.edunih.govgoogle.com.

The biological activity of phorbol esters is highly dependent on their structure, with variations in ester substitutions (e.g., at positions C12 and C13) influencing their potency and specific cellular effects nih.govebi.ac.uk. PMA, featuring myristate and acetate (B1210297) substitutions, stands out as a particularly potent and widely studied analog.

Academic Significance and Broad Applications

The academic significance of this compound and its related compounds stems from their versatility as probes for understanding fundamental biological processes. Their ability to activate PKC and influence diverse cellular functions has led to their application across numerous research disciplines.

Key areas where this compound has demonstrated broad utility include:

Cell Biology: PMA is routinely used to induce specific cellular responses, such as cell differentiation, cell cycle arrest, or alterations in cell morphology, facilitating detailed studies of these processes wikipedia.orggoogle.com.

Immunology: Phorbol esters have been employed to stimulate immune cells, investigate cytokine production, and study the activation pathways of lymphocytes and other immune components taylorandfrancis.com. For example, low doses of phorbol esters have been explored for their potential to augment certain immune responses taylorandfrancis.com.

Neuroscience: Research indicates that phorbol esters can influence neurotransmitter release, operating through mechanisms involving PKC and potentially other receptors like Munc13 nih.govnih.gov. This has opened avenues for studying synaptic function and neuronal communication.

Cancer Research: Beyond their role as tumor promoters, phorbol esters are used to induce differentiation or apoptosis in cancer cell lines, providing models for studying the efficacy of anti-cancer drugs and mechanisms of cell death ucsd.edugoogle.com.

The development of synthetic phorbol analogs with modified acyl chains has further expanded their utility, enabling the fine-tuning of their biological activities and the creation of specific PKC modulators for research purposes ucsd.edu.

Structure

3D Structure

Eigenschaften

Molekularformel |

C34H54O7 |

|---|---|

Molekulargewicht |

574.8 g/mol |

IUPAC-Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |

InChI |

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-34-28(31(34,4)5)25-19-24(21-35)20-32(39)26(18-22(2)29(32)37)33(25,40)23(3)30(34)38/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1 |

InChI-Schlüssel |

CESGKXMBHGUQTB-VONOSFMSSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Phorbol Myristate Action

Protein Kinase C (PKC) Activation and Regulation

The primary molecular target of phorbol (B1677699) myristate acetate (B1210297) is the family of serine/threonine kinases known as Protein Kinase C (PKC). mdpi.com The activation of PKC by PMA is a critical event that initiates a cascade of downstream signaling events, influencing a multitude of cellular functions including proliferation, differentiation, and apoptosis. tandfonline.com

Mimicry of Diacylglycerol (DAG)

Phorbol myristate acetate's ability to potently activate PKC stems from its structural resemblance to diacylglycerol (DAG), a natural second messenger. frontiersin.orgnih.gov DAG is transiently produced in the cell membrane from the hydrolysis of phospholipids (B1166683) and is a key physiological activator of conventional and novel PKC isoforms. nih.govnih.gov PMA, with its diacyl residue, effectively mimics the structure of DAG, allowing it to bind to the same site on PKC and induce its activation. frontiersin.orgfrontiersin.org Unlike the transient nature of DAG signaling, PMA is metabolized much more slowly, leading to a sustained and potent activation of PKC. semanticscholar.org

C1 Domain Binding and PKC Translocation

The binding of both DAG and this compound acetate to PKC occurs at a specific regulatory region known as the C1 domain. rndsystems.com The C1 domain is a cysteine-rich motif that serves as the binding site for these lipid-like molecules. researchgate.net Upon binding of PMA to the C1 domain, PKC undergoes a conformational change that relieves its autoinhibition and renders it active. This activation event is coupled with the translocation of PKC from the cytosol to the cell membrane. semanticscholar.org This movement to the membrane is crucial for PKC to access and phosphorylate its substrates, thereby propagating the signal downstream.

Differential Activation of PKC Isoforms (e.g., α, βI, βII, δ, ζ, η)

The PKC family consists of multiple isoforms, which are classified into three main groups: conventional (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ). aacrjournals.org this compound acetate is a potent activator of conventional and novel PKC isoforms. rndsystems.com However, research indicates that PMA can differentially activate specific isoforms, and the cellular response to PMA can depend on which isoforms are expressed and activated in a particular cell type. nih.govmdpi.com For instance, in neutrophils, PKC α, β, and δ are involved in ROS production, while PKC βII and ζ are implicated in cytoskeleton remodeling. mdpi.com Studies in megakaryocytic cells showed that PMA treatment led to the translocation of PKC isoforms α, ε, and θ. nih.gov Furthermore, in gonadotrope cells, PMA was found to mediate the activation of ERK2 through PKCα, PKCβII, PKCδ, and PKCε. nih.gov Atypical PKCs, such as PKCζ, are generally considered unresponsive to PMA. rndsystems.com

Table 1: Differential Activation and Translocation of PKC Isoforms by this compound Acetate in Various Cell Types

| PKC Isoform | Effect of PMA | Cell Type | Observed Consequence |

|---|---|---|---|

| α | Activation and Translocation | Neutrophils, Megakaryocytic cells, Gonadotrope cells | ROS production, Cellular differentiation, ERK2 activation |

| βI | Activation | Neutrophils, CD14(+) monocytes | ROS production, Differentiation into dendritic cells |

| βII | Activation and Translocation | Neutrophils, Gonadotrope cells | Cytoskeleton remodeling, ERK2 activation |

| δ | Activation and Translocation | Neutrophils, Gonadotrope cells, MO3.13 cells | ROS production, ERK2 activation, Decreased expression after treatment |

| ε | Activation and Translocation | Megakaryocytic cells, Gonadotrope cells | Cellular differentiation, ERK2 activation |

| η | Activation | - | Involvement in mTORC1 activation |

| ζ | No activation | - | - |

Long-Term Effects on PKC Function and Down-regulation

Prolonged exposure to this compound acetate leads to the down-regulation of susceptible PKC isoforms. nih.govcapes.gov.br This phenomenon occurs because the sustained activation of PKC targets it for degradation through the ubiquitin-proteasome pathway. mdpi.com Chronic treatment with PMA results in a time-dependent decrease in the total amount of specific PKC isoforms. aacrjournals.org For example, in neonatal rat cardiac myocytes, a two-day exposure to high concentrations of PMA caused a complete down-regulation of PKCα. nih.gov Similarly, prolonged incubation of vascular smooth muscle cells with PMA resulted in attenuated cell growth and a corresponding decrease in the expression of PKC-ε. nih.gov This down-regulation is a critical negative feedback mechanism that terminates the signal and can lead to a state of cellular desensitization to further stimulation by PMA or physiological activators of PKC.

Downstream Signal Transduction Pathways Activated by this compound Acetate

The activation of Protein Kinase C by this compound acetate initiates a complex network of downstream signaling events. One of the most significant and well-characterized pathways activated by PMA-induced PKC is the Mitogen-Activated Protein Kinase (MAPK) cascade. stemcell.com

Mitogen-Activated Protein Kinase (MAPK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of protein kinases that sequentially phosphorylate and activate one another, playing a crucial role in transducing extracellular signals to the nucleus to regulate gene expression and other cellular processes. nih.govfrontiersin.org There are three major MAPK subfamilies: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. nih.gov

PMA has been shown to activate all three major MAPK cascades in various cell types, and this activation is generally dependent on PKC. tandfonline.comnih.gov For instance, in human pulmonary epithelial cells, PMA activates the Ras/Raf-1/ERK1/2 pathway, which in turn initiates NF-κB activation. nih.gov In HL-60 cells, PMA induces the activation of both the p42/44ERK and p38RK-MAP kinase cascades in a PKC-dependent manner. nih.gov The activation of these MAPK pathways by PMA can lead to a variety of cellular responses, including cell proliferation, differentiation, and inflammation. mdpi.comtandfonline.comnih.gov For example, PMA-induced activation of ERK and p38 MAPK has been shown to mediate the release of neutrophil extracellular traps (NETs). nih.gov Research in HT-29 intestinal epithelial cells demonstrated that PMA treatment leads to the phosphorylation of p38, ERK1/2, and JNK. researchgate.net

Table 2: this compound Acetate-Induced Activation of MAPK Cascades and Cellular Outcomes

| MAPK Pathway | Cell Type | Upstream Activator (Post-PMA) | Downstream Cellular Response |

|---|---|---|---|

| ERK1/2 | Human pulmonary epithelial cells (A549) | PKC, Ras, Raf-1 | COX-2 expression, PGE2 release, NF-κB activation |

| ERK | Human neutrophils | PKC, ROS | NETs release |

| p38 | Human neutrophils | PKC, ROS | NETs release |

| ERK1/2, p38, JNK | HT-29 intestinal epithelial cells | PKC | Phosphorylation of all three kinases |

| ERK, JNK | Gonadotrope cells (αT3-1, LβT2) | PKC isoforms (α, βII, δ, ε) | Protracted activation of ERK1/2, transient activation of JNK1/2 |

Nuclear Factor-kappa B (NF-κB) Pathway Engagement

PMA is a potent activator of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of immune and inflammatory responses, cell survival, and proliferation. invivogen.comnih.gov The activation of NF-κB by PMA is primarily mediated through the activation of PKC. invivogen.com In various cell types, PMA treatment leads to the phosphorylation and degradation of the inhibitor of κB (IκB), which allows for the nuclear translocation of NF-κB and subsequent activation of target gene expression. researchgate.netresearchgate.net

Studies have demonstrated that PMA induces a dose-dependent activation of NF-κB. invivogen.com In pulmonary A549 cells, novel PKC isoforms, particularly PKCδ and ε, have been implicated in PMA-stimulated NF-κB-dependent transcription. nih.gov The engagement of the NF-κB pathway by PMA has been shown to be crucial for the PMA-induced differentiation of K562 cells into megakaryocytes. nih.gov

Activator Protein-1 (AP-1) Transcription Factor Induction

PMA is a well-known inducer of the Activator Protein-1 (AP-1) transcription factor, which is a dimeric complex typically composed of proteins from the Jun and Fos families. figshare.comresearchgate.netindigobiosciences.com AP-1 is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. indigobiosciences.com The activation of AP-1 by PMA is a downstream consequence of the activation of MAPK pathways, such as ERK and JNK, which can phosphorylate and activate the components of the AP-1 complex. indigobiosciences.com

In intervertebral disc cells, PMA has been shown to stimulate AP-1, c-fos, and c-jun transcription. figshare.comresearchgate.net In Clara-like H441 cells, PMA induces the expression of squamous cell differentiation markers through the activation of AP-1, which is mediated by JNK1. nih.gov Furthermore, during the PMA-induced differentiation of THP-1 monocytes into macrophages, dynamic DNA loops form at AP-1 bound activation hubs, highlighting the role of AP-1 in regulating gene expression during this process. researchgate.net

Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation

PMA has been shown to modulate the Phosphatidylinositol 3-Kinase (PI3K) pathway, a key signaling pathway involved in cell growth, survival, and metabolism. nih.govwikipedia.orgelsevierpure.com PMA treatment can lead to the activation of PI3K. nih.gov In mouse embryo fibroblasts, PI3K activation is required for the PMA-directed activation of the proto-oncogene c-Src. nih.gov This signaling pathway, involving PI3K, is also essential for cell migration. nih.gov

The interplay between the PI3K and MAPK pathways can be complex and context-dependent. In prostate cancer cells, there is evidence of a signaling switch where increased expression of Prostate Specific Membrane Antigen (PSMA) diverts signaling from the MAPK-ERK1/2 pathway to the pro-survival PI3K-AKT pathway. nih.gov This suggests that PMA's effects on the PI3K pathway can be influenced by the expression of other cellular proteins.

| Pathway | Key Mediators | Cellular Outcome | Reference |

|---|---|---|---|

| ERK/MAPK | PKC, Ras, Raf-1, MEK, ERK | Cell proliferation, differentiation, gene expression | licorbio.comresearchgate.net |

| p38 MAPK | PKC, Rac, ROS | Inflammation, cell migration, stress response | researchgate.netnih.govnih.gov |

| JNK/MAPK | PKC | Gene expression, stress response, apoptosis | researchgate.netnih.gov |

| NF-κB | PKC, IκB | Inflammation, immune response, cell survival | invivogen.comnih.gov |

| AP-1 | ERK, JNK, c-Jun, c-Fos | Gene expression, cell differentiation, proliferation | figshare.comresearchgate.netindigobiosciences.com |

| PI3K | PI3K, c-Src | Cell migration, cell survival | nih.gov |

Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) Pathways Activation

This compound acetate (PMA) has been identified as a significant activator of the Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) signaling pathway in various cell types. This pathway is crucial for transducing extracellular signals from cytokines and growth factors into transcriptional regulation of target genes, thereby influencing cellular processes such as proliferation, differentiation, and immune responses. The activation of the Jak/Stat pathway by PMA involves a cascade of phosphorylation events, leading to the nuclear translocation of Stat proteins and subsequent gene expression.

Research has demonstrated that PMA can induce the activation of specific components of the Jak/Stat pathway. For instance, in human myeloid HL-60 leukemia cells, PMA treatment leads to the phosphorylation of Jak1. nih.gov This phosphorylation event is a critical step in the activation of the signaling cascade. Following the activation of Jak1, Signal Transducer and Activator of Transcription (Stat) proteins are recruited and subsequently phosphorylated. Specifically, PMA has been shown to induce the tyrosine phosphorylation of Stat1 and Stat3. nih.govresearchgate.net In rat brain astrocytes, PMA treatment resulted in an increased level of activated Stat3 due to tyrosine phosphorylation. researchgate.netkoreascience.kr

The activation of Stat proteins is a pivotal moment in the Jak/Stat signaling pathway. Upon phosphorylation, Stat proteins form homodimers or heterodimers. In the case of PMA-treated HL-60 cells, the formation of Stat1-Stat2 heterodimers has been observed. nih.gov These activated Stat dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby modulating their transcription. A gel-shift assay has confirmed that proteins in the nuclear extracts of PMA-treated cells can bind to Stat binding elements, indicating the successful translocation and DNA-binding activity of activated Stat proteins. researchgate.netkoreascience.kr

The activation of the Jak/Stat pathway by PMA has been linked to various downstream cellular effects. In Jurkat cells, the upregulation of the Jak/Stat pathway by PMA is associated with the reactivation of latent HIV-1. Furthermore, studies in rat brain astrocytes have shown that PMA-induced activation of Stat3 leads to the transcriptional induction of Suppressors of Cytokine Signaling (SOCS) genes, specifically increasing the protein levels of SOCS5. researchgate.netkoreascience.kr SOCS proteins are part of a negative feedback loop that regulates the Jak/Stat pathway. In human myeloid HL-60 leukemia cells, the PMA-induced Jak/Stat signaling cascade is implicated in the expression and catalytic activity of 2'-5' oligoadenylate (B1213165) synthetase, an enzyme with antiviral and immunomodulatory functions. nih.gov

It is noteworthy that PMA is a well-known activator of Protein Kinase C (PKC), and the activation of the Jak/Stat pathway by PMA is often considered in the context of PKC-mediated signaling events. While the precise molecular link between PKC activation and Jak/Stat signaling can be complex and cell-type specific, it is a significant aspect of the mechanism of action of this compound acetate.

Detailed Research Findings on PMA-Induced Jak/Stat Pathway Activation

| Cell Type | Key Jak/Stat Molecules Activated | Observed Downstream Effects | Reference |

|---|

Summary of PMA's Effects on Jak/Stat Pathway Components

| Pathway Component | Effect of PMA | Description | References |

|---|---|---|---|

| Jak1 | Phosphorylation | PMA induces the phosphorylation of Jak1, an initial step in the activation of the signaling cascade in human myeloid HL-60 leukemia cells. | nih.gov |

| Jak2 | Increased Expression | In Jurkat cells, PMA treatment leads to an increase in the protein expression of Jak2. | |

| Stat1 | Phosphorylation and Dimerization | PMA treatment results in the phosphorylation of Stat1 and its subsequent formation of heterodimers with Stat2 in HL-60 cells. | nih.gov |

| Stat3 | Phosphorylation and Increased Expression | PMA increases the tyrosine phosphorylation of Stat3 in rat brain astrocytes and enhances its protein expression in Jurkat cells. | researchgate.netkoreascience.kr |

| Stat Dimers | Nuclear Translocation and DNA Binding | Activated Stat dimers translocate to the nucleus and bind to Stat binding elements in the promoters of target genes. | researchgate.netkoreascience.kr |

| Target Genes | Transcriptional Regulation | PMA-induced Jak/Stat activation leads to the expression of genes such as SOCS5 and 2'-5' oligoadenylate synthetase. | nih.govresearchgate.netkoreascience.kr |

Phorbol Myristate in Cellular Differentiation Studies

Monocyte-to-Macrophage Differentiation Models

PMA is widely employed to induce differentiation of monocytic cell lines into macrophage-like cells, serving as a robust in vitro model for studying macrophage biology and function.

The THP-1 cell line, derived from human acute monocytic leukemia, is a common model for studying monocyte-to-macrophage differentiation. PMA treatment is a standard method to induce this transition. Protocols typically involve exposing THP-1 cells to PMA at concentrations ranging from 5 to 80 ng/mL (approximately 10 to 160 nM) for 24 to 48 hours, often followed by a resting period to allow for complete differentiation. whiterose.ac.uknih.govmdpi.comnih.govresearchgate.netfrontiersin.org

PMA-induced differentiation of THP-1 cells is characterized by significant phenotypic changes. Morphologically, cells become more adherent, increase in size, exhibit pseudopods, and show increased granularity and cytoplasmic volume. nih.govfrontiersin.orgjst.go.jpresearchgate.netplos.orgnih.govresearchgate.net Key surface markers associated with macrophage differentiation, such as CD14, CD11b, CD11c, CD36, and CD45, are notably upregulated. whiterose.ac.uknih.govnih.govplos.orgnih.govresearchgate.netnih.govdomainex.co.uk Specifically, CD14 is a critical marker indicating monocyte-to-macrophage maturation. whiterose.ac.ukmdpi.comnih.govplos.orgnih.govresearchgate.netresearchgate.net Functionally, these differentiated cells display enhanced phagocytic activity and altered cytokine profiles, with some protocols leading to M2-like macrophage phenotypes. whiterose.ac.uknih.govjst.go.jpplos.orgresearchgate.net Optimization studies suggest that lower PMA concentrations (e.g., 5 ng/mL) can achieve stable differentiation with minimal undesirable gene upregulation, while still eliciting robust responses to secondary stimuli. researchgate.net

The U937 cell line, another human monocytic leukemia cell line, is also utilized to model monocyte-to-macrophage differentiation. PMA treatment, commonly at concentrations around 10 ng/mL for 48 hours, induces macrophage-like morphology, characterized by increased adherence and the formation of pseudopods. jst.go.jpresearchgate.netemerald.com Research indicates that lower PMA concentrations may correlate with higher phagocytic activity in U937-derived macrophages. jst.go.jp PMA also influences intracellular signaling pathways, such as reducing Akt1-pSer473, which is implicated in differentiation. emerald.com

PMA is effective in inducing the differentiation of HL-60 cells, a promyelocytic leukemia cell line, into macrophage-like cells. nih.govfrontiersin.orgcytion.comatcc.orgpnas.orgnih.govresearchgate.net Protocols involve PMA treatment, with concentrations such as 10-80 nM (approximately 16-50 ng/mL) for several days, leading to phenotypic changes including cell-cycle arrest, adherence, and increased granularity. nih.govnih.govresearchgate.netnih.govresearchgate.net Differentiation is marked by the upregulation of macrophage markers like CD11b, CD13, CD14, CD45, and CD11c. researchgate.netnih.govresearchgate.net The process is also associated with autophagy induction and changes in calcium pump expression (SERCA3). nih.govresearchgate.net While PMA promotes differentiation towards the monocytic/macrophage lineage, other agents like all-trans retinoic acid (ATRA) or dimethyl sulfoxide (B87167) (DMSO) are used to induce granulocytic differentiation. frontiersin.orgatcc.orgpnas.org

Optimizing PMA-induced monocytic differentiation involves careful consideration of PMA concentration, incubation time, and the inclusion of resting periods. For THP-1 cells, concentrations between 5-80 ng/mL for 24-48 hours are frequently employed, with lower concentrations potentially offering a more nuanced differentiation without overwhelming gene expression. whiterose.ac.ukmdpi.comnih.govresearchgate.net For U937 cells, lower PMA concentrations may enhance functional outcomes like phagocytosis. jst.go.jp For HL-60 cells, several days of PMA treatment are typically required. researchgate.netnih.govresearchgate.net Cell seeding density and induction time also contribute to successful differentiation. nih.gov

Hematopoietic Cell Lineage Differentiation

Beyond monocytes and macrophages, PMA influences the differentiation of other hematopoietic cell lineages.

K562 Cells: PMA treatment induces K562 erythroleukemia cells to differentiate towards the megakaryocyte lineage. This differentiation is characterized by changes in morphology, cell cycle arrest, and the expression of megakaryocyte-specific markers such as CD61 and CD41. biorxiv.orgresearchgate.net PMA's action in this context involves activation of PKC, leading to downstream signaling through ERK/MAPK and NF-κB pathways. biorxiv.org

CD34+ Progenitor Cells: PMA can promote the differentiation of human CD34+ hematopoietic progenitor cells (HPCs) into dendritic cells (DCs). This process is mediated by PKC activation and results in inhibited proliferation and induced apoptosis, mirroring the differentiation of primary HPCs into DCs. aai.org PMA generally promotes hematopoietic differentiation. stemcell.comstemcell.com

TF-1 Cells: The erythro-myeloid precursor cell line TF-1 undergoes differentiation towards the myeloid lineage upon PMA treatment, exhibiting characteristic morphological and surface marker changes. researchgate.netresearchgate.net

Mesenchymal Stem Cell Differentiation (e.g., Cardiac Lineage)

PMA has been shown to stimulate the differentiation of mesenchymal stem cells (MSCs) towards a cardiac lineage. stemcell.comresearchgate.netdntb.gov.ua Studies using human MSCs (hMSCs) have reported that PMA treatment, for instance, at 1 μM for 9 days, can induce the expression of cardiac-specific markers. researchgate.net These markers include cardiac troponin T (cTnT), myosin heavy chain (MHC), MEF2c, Troponin I, and GSK-3β, which are upregulated following PMA exposure. researchgate.netmdpi.comnih.govhormozgan.ac.ir Concurrently, stem cell markers like CD90 may show decreased expression. researchgate.net

Phorbol Myristate in Immunological Research

T-Lymphocyte Activation and Functional Responses

PMA is a potent mitogen for human T-lymphocytes, comparable in potency to phytohemagglutinin (PHA). nih.gov It plays a crucial role in activating T-cells and stimulating the production of cytokines.

Stimulation of T-Cell Receptor (TCR)-Related Signaling

T-cell activation is a complex process initiated by the T-cell receptor (TCR) recognizing a specific antigen. youtube.com This recognition triggers a signaling cascade involving the hydrolysis of inositol (B14025) phospholipids (B1166683) into diacylglycerol (DAG) and inositol phosphates by phospholipase C (PLC). DAG, in turn, activates Protein Kinase C (PKC), a critical enzyme in T-cell activation pathways. nih.gov

PMA, with a structure analogous to DAG, can bypass the need for TCR engagement and directly activate PKC. nih.gov This direct activation of PKC by PMA initiates downstream signaling events, including the activation of the Ras protein and the NF-κB transcription factor, which are crucial for T-cell activation and cytokine production. invivogen.comnih.gov

Synergistic Effects with Co-Stimulatory Molecules (e.g., CD28, Ionomycin)

For robust T-cell activation and proliferation, a co-stimulatory signal is often required in addition to the primary TCR signal. youtube.com PMA's effects are significantly enhanced when used in conjunction with co-stimulatory molecules.

Ionomycin (B1663694): This calcium ionophore increases intracellular calcium levels, a critical second messenger in T-cell activation. nih.govthermofisher.com The combination of PMA and ionomycin provides a powerful stimulus that mimics both the PKC and calcium signaling pathways, leading to robust T-cell activation and cytokine production. nih.govthermofisher.comresearchgate.net Ionomycin synergizes with PMA to enhance the activation of PKC. nih.gov

CD28: Ligation of the CD28 co-stimulatory receptor on T-cells enhances the effects of PMA. nih.gov For example, CD28 co-stimulation significantly increases the secretion of the chemokine RANTES in PMA-stimulated T-cells. nih.gov This synergistic effect is linked to the activation of phosphoinositide 3-kinase (PI 3-kinase). nih.gov

Regulation of Cytokine Production (e.g., IL-2, IL-1β, TNF-α, IL-6)

PMA is a potent inducer of cytokine production in T-cells. By activating PKC, PMA stimulates the transcription and secretion of a variety of crucial cytokines that orchestrate the immune response. nih.gov

| Cytokine | Effect of PMA Stimulation | Key Findings |

| IL-2 | Induces production | PMA activates PKC, leading to the production and secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. The combination of PMA with a co-stimulator like PHA or ionomycin greatly enhances IL-2 production. researchgate.net |

| IL-1β | Induces production | PMA stimulation of macrophage-like cells (differentiated THP-1 cells) leads to the synthesis of pro-inflammatory cytokines, including IL-1β. frontiersin.org |

| TNF-α | Induces production | PMA alone can induce substantial production of TNF-α protein in effector T-cells, even without a significant increase in its mRNA levels, suggesting post-transcriptional regulation. nih.gov The combination of PMA and ionomycin further enhances TNF-α production. nih.gov |

| IL-6 | Induces production | In macrophage-like cell lines, PMA is used to differentiate monocytes into macrophages, which can then be stimulated to produce IL-6. mdpi.com In the context of T-cells, IL-6 is a pro-inflammatory cytokine involved in the differentiation of specific T helper cell subsets, and its signaling can be regulated by factors influenced by T-cell activation. frontiersin.orgbiorxiv.org |

T-Cell Subpopulation Marker Changes and Maturation

PMA stimulation can induce changes in the expression of cell surface markers on T-lymphocytes, reflecting their activation and differentiation state. Studies have shown that PMA can alter the expression of various markers, including CD3, CD4, and CD8 on acute lymphoblastic leukemia T-cells. nih.gov Furthermore, PMA-induced T-cell colonies have been observed to express a more immature phenotype compared to those induced by PHA, with lower percentages of OKT3- and OKT4-positive cells and a higher percentage of OKIa1-positive cells. nih.gov PMA has also been shown to induce the expression of high-affinity IL-2 receptors on T-ALL cells. nih.gov

B-Lymphocyte Activation and Proliferation

PMA also plays a significant role in the activation and proliferation of B-lymphocytes. It can induce a low level of proliferation in purified human B-cells on its own. nih.gov However, its mitogenic effect is substantially amplified when used in combination with other B-cell stimuli, such as anti-IgM antibodies or Staphylococcus aureus Cowan Strain 1 (SAC). nih.gov This effect of PMA on anti-IgM-stimulated B-cells is direct and not mediated by accessory cells like monocytes. nih.gov More recent research has shown that PMA is a potent enhancer of IL-21-induced differentiation of pre-activated B-cells into a regulatory B-cell phenotype that expresses granzyme B. frontiersin.orgnih.gov

Neutrophil Function and Oxidative Burst

PMA is a powerful activator of neutrophils, inducing a range of functional responses critical to their role in the innate immune system. nih.gov One of the most prominent effects of PMA on neutrophils is the induction of the oxidative burst. nih.gov

The oxidative burst is a rapid release of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which are essential for killing invading pathogens. youtube.com PMA directly activates PKC in neutrophils, which in turn leads to the assembly and activation of the NADPH oxidase enzyme complex, the primary source of ROS in the oxidative burst. nih.govnih.govyoutube.com Research has indicated that phospholipase D (PLD) activity is also required for the PMA-stimulated respiratory burst in human neutrophils. nih.gov The activation of the DNA damage response, including the ATM kinase, by the oxidative burst in neutrophils is important for regulating cytokine production. ashpublications.org

NADPH Oxidase Activation and Superoxide Anion Production

PMA is a potent activator of the Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase enzyme complex, a critical component of the innate immune system responsible for producing reactive oxygen species (ROS). Upon stimulation with PMA, the multi-subunit NADPH oxidase assembles at the plasma membrane and on intracellular granule membranes. nih.govpnas.org This process is heavily dependent on the activation of Protein Kinase C (PKC). nih.govresearchgate.net

The mechanism involves PMA directly activating PKC isoforms, including α, β, and δ. nih.gov These kinases then phosphorylate cytosolic components of the NADPH oxidase complex, notably p47phox. nih.govnih.gov This phosphorylation event is crucial as it induces a conformational change in p47phox, allowing it to translocate from the cytosol to the membrane and associate with the flavocytochrome b558 subunit (composed of gp91phox and p22phox), thereby assembling the active enzyme complex. nih.gov

Once assembled, NADPH oxidase catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻). frontiersin.orguni.lu This production is robust and can be measured in various immune cells, including neutrophils, monocytes, and macrophages, following PMA stimulation. nih.govnih.govresearchgate.netnih.gov Research has shown that PMA-induced superoxide production occurs both extracellularly, when the complex assembles on the plasma membrane, and within intracellular compartments or phagosomes. nih.gov This "respiratory burst" is a key mechanism for killing pathogens and is also involved in various signaling pathways. frontiersin.org

Table 1: Key Factors in PMA-Induced NADPH Oxidase Activation

| Component | Role | Key Findings | Citations |

| PMA | PKC Activator | Initiates the signaling cascade for NADPH oxidase assembly. | nih.govresearchgate.net |

| PKC (α, β, δ) | Kinase | Phosphorylates NADPH oxidase subunits, particularly p47phox. | nih.gov |

| p47phox | Organizer Subunit | Translocates to the membrane upon phosphorylation, enabling complex assembly. | nih.govnih.gov |

| Flavocytochrome b558 | Catalytic Core | Membrane-bound component that facilitates electron transfer to oxygen. | nih.gov |

| NADPH | Electron Donor | Provides the electron required for the reduction of molecular oxygen. | frontiersin.org |

| Superoxide Anion (O₂⁻) | Product | The primary reactive oxygen species generated by the active enzyme complex. | frontiersin.orguni.lu |

Neutrophil Extracellular Trap (NET) Formation Mechanisms

PMA is one of the most widely used and potent inducers of Neutrophil Extracellular Trap (NET) formation, a unique form of programmed cell death termed NETosis. nih.gov NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are expelled from neutrophils to trap and kill pathogens. mdpi.commdpi.com

The mechanism of PMA-induced NETosis is a complex, multi-step process that is critically dependent on the activation of NADPH oxidase and the subsequent generation of ROS. mdpi.comencyclopedia.pubnih.gov The signaling cascade begins with PMA activating PKC, which in turn leads to the assembly of the NADPH oxidase complex and a burst of ROS production. mdpi.comencyclopedia.pubresearchgate.net

ROS are believed to act as second messengers, initiating downstream events that lead to the dramatic morphological changes characteristic of NETosis. mdpi.com These events include the activation of specific signaling pathways, such as the Raf-MEK-ERK pathway. mdpi.comencyclopedia.pub A key step in NETosis is the breakdown of the nuclear envelope and the decondensation of chromatin. This process is facilitated by the release of granular enzymes, such as Neutrophil Elastase (NE) and Myeloperoxidase (MPO), into the cytoplasm and their subsequent translocation into the nucleus. mdpi.com These enzymes modify histones, contributing to the unfolding of chromatin. In some contexts, the enzyme Peptidylarginine Deiminase 4 (PAD4) is activated, which citrullinates histones, further promoting chromatin decondensation by neutralizing their positive charge. encyclopedia.pubnih.gov Ultimately, the plasma membrane ruptures, and the decondensed chromatin, mixed with antimicrobial proteins, is released into the extracellular space as a NET. encyclopedia.pubnih.govresearchgate.net The entire process, from PMA stimulation to NET release, typically occurs over a period of several hours. nih.gov

Cellular Degranulation Processes

PMA is a known inducer of degranulation in neutrophils, a process involving the release of proteins stored in intracellular granules. nih.govmdpi.com This process is intimately linked with NET formation. The contents of these granules, which include antimicrobial proteins and proteases like Myeloperoxidase (MPO) and Neutrophil Elastase (NE), are essential components of NETs. nih.govmdpi.com

Upon stimulation with PMA, neutrophils mobilize their granules. The membranes of these granules fuse with other membranes, releasing their contents. In the context of NETosis, MPO and NE are released into the cytoplasm and subsequently enter the nucleus, where they play a crucial role in processing histones and promoting chromatin decondensation. mdpi.com Therefore, PMA-induced degranulation is not just an independent cellular response but a critical preparatory step for the formation and release of functional NETs.

Macrophage Activation and Inflammatory Signaling

PMA serves as a powerful stimulus for macrophage activation, inducing a pro-inflammatory phenotype. It triggers significant changes in macrophage function, including the regulation of cell surface molecules and enhancement of effector functions like phagocytosis.

Role in NLRP3 Inflammasome Activation

The direct role of PMA in the activation of the NLRP3 inflammasome is an area of ongoing investigation. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Its activation typically requires two signals. While PMA is a potent inducer of ROS, which has been implicated as a signal in NLRP3 activation by other stimuli like lipopolysaccharide (LPS), the specific and direct action of PMA on this pathway is not as clearly defined as its effects on NADPH oxidase or NETosis. cam.ac.uk Research has shown that mitochondria-derived ROS can regulate IL-1β release during NLRP3 inflammasome activation, a process driven by metabolic reprogramming in response to inflammatory stimuli. cam.ac.uk

Regulation of Adhesion Molecule Expression (e.g., αVβ3 integrin, ICAM-1, VCAM-1)

PMA significantly influences the expression of several key adhesion molecules on immune and endothelial cells, playing a crucial role in cell-cell and cell-matrix interactions during an inflammatory response.

αVβ3 integrin: In human monocytic THP-1 cells, PMA induces the expression of αVβ3 integrin. nih.gov This upregulation is dependent on the Protein Kinase C (PKC)-extracellular signal-regulated kinase (ERK) pathway. The increased expression of αVβ3 integrin facilitates cell adhesion, which in turn is necessary for the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα). nih.gov Blockade of αVβ3 integrin has been shown to suppress both PMA-induced cell adhesion and subsequent TNFα production. nih.gov

Intercellular Adhesion Molecule-1 (ICAM-1): PMA is a known upregulator of ICAM-1 (CD54) expression in various cell types, including endothelial cells and macrophages. nih.govnih.govembopress.org In human umbilical vein endothelial cells (HUVECs), PMA, in combination with ionomycin, significantly induces ICAM-1 expression. nih.gov This molecule is crucial for the recruitment and attachment of leukocytes to the endothelium at sites of inflammation. nih.govembopress.org ICAM-1 expression can also be induced on macrophages, where it can function as a receptor for efferocytosis (the clearance of apoptotic cells). nih.gov

Vascular Cell Adhesion Molecule-1 (VCAM-1): The expression of VCAM-1 (CD106) is also upregulated by PMA. In renal tubular epithelial cells, PMA activates PKC, leading to a dose-dependent increase in VCAM-1 expression. nih.gov VCAM-1 plays a vital role in mediating the adhesion of lymphocytes, monocytes, and eosinophils to activated endothelium.

Table 2: PMA's Effect on Adhesion Molecule Expression

| Adhesion Molecule | Cell Type | Effect of PMA | Key Signaling Pathway | Citation |

| αVβ3 integrin | Monocytic THP-1 cells | Upregulation | PKC-ERK | nih.gov |

| ICAM-1 | Endothelial cells, Macrophages | Upregulation | PKC-dependent | nih.govnih.gov |

| VCAM-1 | Renal Tubular Epithelial Cells | Upregulation | PKC-dependent | nih.gov |

Effects on Phagocytic Capability

PMA has pronounced effects on the phagocytic functions of macrophages and other phagocytes. Treatment with PMA generally enhances their ability to engulf particles, although the specific effects can vary depending on the context.

PMA has been shown to stimulate phagosome-lysosome fusion in mouse macrophages, a critical step for the degradation of internalized material. rupress.org It can also selectively enhance specific uptake mechanisms; for instance, PMA increases the frequency of "coiling phagocytosis," a distinct method used by monocytes to internalize spirochetes, without affecting conventional phagocytosis. asm.org

Natural Killer (NK) Cell Activity Modulation

Phorbol (B1677699) myristate acetate (B1210297) exerts complex and sometimes contradictory effects on Natural Killer (NK) cell activity, with outcomes appearing to be highly dependent on the experimental context, such as the state of the NK cells and the presence of other stimuli.

Research has shown that PMA can inhibit the cytotoxic function of mature NK cells. In studies using human NK cells, PMA was found to inhibit NK cell-mediated cytotoxicity in a dose-dependent manner. nih.gov This inhibition occurs rapidly, is reversible, and appears to be a direct effect on the effector cells rather than the target cells. nih.gov The mechanism does not involve a reduction in the binding of NK cells to their targets. nih.govnih.gov Further investigation has indicated that PMA-induced loss of lytic function is preceded by the activation of the MAPK p44/42 pathway, suggesting this signaling cascade is a key part of the inhibitory mechanism. researchgate.net Similarly, in murine models, PMA inhibited the lytic ability of mature NK cells against the NK-sensitive target cell line YAC-1 and also suppressed the differentiation of bone marrow precursor cells into mature NK cells as driven by Interleukin-2 (IL-2). nih.gov

Conversely, other studies have demonstrated a positive modulatory role for PMA, particularly in restoring compromised NK cell function. In a study involving mice, it was found that NK cell activity declines with age. nih.gov Treatment with PMA was shown to correct this age-related impairment, leading to a significant increase in NK activity. nih.gov The maximum restorative effect was observed at nanomolar concentrations of PMA. nih.gov This correction is linked to PMA's role as an activator of Protein Kinase C (PKC), suggesting that the age-related decline in NK function may be due to deficiencies in the signaling events that trigger PKC. nih.gov

| Study Focus | Model System | Key Finding | Reference |

|---|---|---|---|

| Inhibition of Cytotoxicity | Human NK cells | PMA inhibits NK cell-mediated cytotoxicity in a dose-dependent manner, primarily by inactivating effector cells. | nih.gov |

| Correction of Age-Related Decline | NK cells from old mice | PMA corrects impaired NK function in older animals, with a 226-261% increase in activity at an E:T ratio of 100:1. | nih.gov |

| Inhibition of Differentiation and Function | Murine bone marrow precursors and mature NK cells | PMA inhibits IL-2-induced NK cell differentiation and the lytic ability of mature NK cells against YAC-1 targets. | nih.gov |

| Mechanism of Inhibition | Human NK cells | A 1-hour exposure to PMA (10-100 nM) resulted in a 58-66% loss of lytic function, preceded by a 10-fold increase in phospho-p44/42 levels. | researchgate.net |

Modulation of Galectin Gene Expression in Immune Cells

PMA has been shown to be a significant modulator of galectins, a family of β-galactoside-binding proteins that play crucial roles in inflammation and immune regulation. nih.gov Studies in bovine blood and isolated neutrophils demonstrate that PMA, through its activation of PKC, can differentially regulate the expression and secretion of various galectin genes (LGALS). nih.govccsenet.org

In whole blood from cows, treatment with PMA resulted in the upregulation of LGALS2, LGALS4, and LGALS8 transcripts, and the downregulation of LGALS9. nih.gov The transcription of LGALS1, LGALS3, LGALS7, and LGALS12 remained unchanged. nih.gov The secretion of the corresponding galectin proteins was also affected, with PMA increasing the secretion of Galectin-1 and Galectin-3, while decreasing the secretion of Galectin-9. nih.gov

More detailed studies comparing bovine blood and isolated neutrophils confirmed these differential effects. ccsenet.orgccsenet.org The expression of LGALS1 and LGALS3 was not affected by PMA in either cell population. ccsenet.orgccsenet.org However, the expression of LGALS7, LGALS8, LGALS9, LGALS11, LGALS12, and the galectin-binding protein TIM-3 were all differentially modulated. ccsenet.orgccsenet.org One of the most significant effects observed was a marked increase in the secretion of Galectin-3 in response to PMA. ccsenet.orgccsenet.org In human T cells, stimulation with PMA in combination with ionomycin was found to cause the recruitment of intracellular Galectin-9 to the cell surface, indicating a post-transcriptional level of regulation. nih.gov

| Galectin Gene (LGALS) | Fold Change in Expression | Reference |

|---|---|---|

| LGALS2 | +2.28 | nih.gov |

| LGALS4 | +2.36 | nih.gov |

| LGALS8 | +2.39 | nih.gov |

| LGALS9 | -5.04 | nih.gov |

| LGALS1, 3, 7, 12 | Unchanged | nih.gov |

Phorbol Myristate in Cancer and Cell Growth Research

Mechanisms of Tumor Promotion in Experimental Models

PMA is a classical tumor promoter, an agent that is not carcinogenic on its own but significantly enhances the development of tumors when applied after exposure to a sub-carcinogenic dose of an initiator. taylorfrancis.com Its role has been most extensively characterized in the context of skin cancer.

The two-stage model of skin carcinogenesis in mice is a foundational experimental system for studying tumor promotion. In this model, a single, low dose of a carcinogen like 7,12-dimethylbenz(a)anthracene (DMBA) is applied to the skin, acting as the "initiator" that causes an irreversible genetic mutation. taylorfrancis.comfrontiersin.org This initiation event alone is insufficient to cause cancer. However, subsequent repeated applications of PMA, the "promoter," lead to the clonal expansion of these initiated cells, resulting in the formation of benign papillomas, some of which can progress to malignant carcinomas. frontiersin.org

Studies using susceptible mouse strains, such as SENCAR mice, have demonstrated that PMA is a potent promoter, significantly accelerating the rate of tumor appearance and increasing tumor multiplicity compared to other models. nih.gov This selective action of PMA enhances the induction of epithelial tumors while concurrently inhibiting other tumor types, such as fibrosarcomas, providing evidence of its specific cellular and pathway targets. ias.ac.in

The tumor-promoting activity of PMA is intrinsically linked to its ability to induce a potent inflammatory response and sustained epidermal hyperproliferation. Upon application, PMA, as a structural analog of diacylglycerol (DAG), activates various isoforms of Protein Kinase C (PKC). frontiersin.orgnih.gov This activation triggers a cascade of signaling events that lead to:

Inflammation: PMA is a highly pro-inflammatory agent. mdpi.com Its application to the skin causes a massive inflammatory rush, characterized by the infiltration of immune cells like neutrophils and macrophages. mdpi.com These cells release a variety of cytokines and reactive oxygen species that contribute to a pro-tumorigenic microenvironment.

Epidermal Hyperproliferation: Activated PKC pathways stimulate the proliferation of keratinocytes, leading to a thickening of the epidermis (hyperplasia). This sustained proliferation provides the opportunity for the initiated cells to expand and accumulate further genetic alterations, driving tumor progression.

The table below summarizes the key events in PMA-mediated tumor promotion in the skin.

| Stage | Event | Key Mediator(s) | Cellular Outcome |

| Initiation | DNA Mutation | Carcinogen (e.g., DMBA) | Generation of a small population of mutated cells. |

| Promotion | PKC Activation | Phorbol (B1677699) Myristate Acetate (B1210297) (PMA) | Clonal expansion of initiated cells. |

| Inflammation | Infiltrating Immune Cells, Cytokines | Creation of a tumor-supportive microenvironment. | |

| Hyperproliferation | Keratinocytes | Increased cell division and tumor growth. |

Regulation of Cell Proliferation and Growth Arrest in Neoplastic Cells

Contrary to its role as a tumor promoter that drives proliferation in skin models, PMA can also induce growth arrest in various types of cancer cells. This paradoxical effect highlights the context-dependent nature of PKC signaling in cancer.

In several breast cancer cell lines, such as MCF-7 and BT-474, PMA treatment leads to a significant, concentration-dependent inhibition of cell growth. nih.gov This effect is correlated with the downregulation of P-Rex1, a guanine (B1146940) nucleotide exchange factor that activates the Rac1 signaling pathway. nih.govoup.com The suppression of the P-Rex1/Rac1 axis leads to the increased expression of the cell-cycle inhibitor p21(WAF1/CIP1), which ultimately causes the cells to arrest their growth. nih.govoup.com Similarly, PMA treatment of S49 mouse lymphoma cells results in growth arrest within 72 hours. nih.gov It also markedly suppresses the proliferation of glioblastoma cells. researchgate.net

| Cell Line | Cancer Type | Effect of PMA | Key Molecular Change | Reference |

| MCF-7, BT-474 | Breast Cancer | Growth Inhibition | Downregulation of P-Rex1; Upregulation of p21 | nih.gov |

| S49 | Mouse Lymphoma | Growth Arrest | Uncoupling of ODC expression from growth | nih.gov |

| U87, U251 | Glioblastoma | Proliferation Inhibition | Induction of cell cycle arrest | researchgate.net |

Induction of Programmed Cell Death (Apoptosis and Autophagy)

Beyond inducing growth arrest, PMA can also trigger programmed cell death in certain cancer cells, primarily through the induction of apoptosis. In SNU-16 gastric adenocarcinoma cells, PMA rapidly induces apoptosis, characterized by DNA ladder formation. nih.gov This process is mediated through the activation of PKC, which subsequently activates serine proteases and, critically, caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The use of specific inhibitors for PKC and caspase-3 was shown to block PMA-induced apoptosis, confirming this signaling pathway. nih.gov

The relationship between apoptosis and autophagy—an intracellular degradation process—is complex in cancer. researchgate.netnih.gov While some therapies induce autophagy as a protective mechanism that allows cancer cells to survive, in other contexts, autophagy can lead to cell death or sensitize cells to apoptosis. foundmyfitness.commdpi.com Although PMA is a well-documented inducer of apoptosis, its direct role in triggering autophagic cell death in cancer is less defined. However, the pathways it activates can intersect with autophagic signaling, representing an area of ongoing investigation into the compound's full cytotoxic potential.

Modulation of Gene Expression in Cancer Contexts

As a potent signaling activator, PMA profoundly alters gene expression profiles in cancer cells. These changes are highly dependent on the cell type and its underlying genetic makeup. In MCF-7 breast cancer cells, which have low intrinsic PKC activity, PMA treatment alters the expression of hundreds of genes. nih.gov It down-regulates genes associated with the cell cycle and the estrogen receptor-positive phenotype, while up-regulating genes linked to a more aggressive, invasive phenotype, including those involved in proteolysis. nih.govresearchgate.net Conversely, in MDA-MB-231 breast cancer cells, which have high basal PKC activity, PMA alters the expression of far fewer genes. nih.gov In colon cancer cells, PMA can increase the expression of mucin genes, which is associated with increased invasive properties. nih.gov

A significant mechanism through which PMA exerts its anti-proliferative effects is the induction of the tumor suppressor gene KLF6. KLF6 is a member of the Krüppel-like family of transcription factors that plays a crucial role in regulating cell growth and differentiation. nih.govmdpi.com It is frequently inactivated in various human cancers, including those of the prostate, colon, and liver, through mutation or deletion. nih.govmssm.edu

Research has shown that activation of PKC by PMA leads to the induction of KLF6. nih.gov Once expressed, the KLF6 protein functions as a transcriptional activator for other key tumor suppressor genes. One of its most important targets is the p21 gene, a potent inhibitor of cyclin-dependent kinases that halts the cell cycle. nih.govnih.gov The KLF6-mediated activation of p21 is a critical step in the growth arrest induced by PMA in certain cancer cells. nih.gov This pathway underscores a critical tumor-suppressive role for PMA-activated signaling, standing in stark contrast to its tumor-promoting functions.

Cyclin-Dependent Kinase Inhibitor (CDKI) Regulation (e.g., p21, p27)

Phorbol 12-myristate 13-acetate (PMA) has been identified as a significant modulator of cell cycle progression, in part through its regulation of cyclin-dependent kinase inhibitors (CDKIs), particularly p21WAF1/CIP1 and, to a lesser extent, p27Kip1. These proteins are crucial for halting the cell cycle at the G1/S checkpoint, and their dysregulation is a hallmark of many cancers.

Research has consistently shown that PMA treatment can lead to a G1-phase cell cycle arrest by upregulating the expression of p21. nih.gov In human monocytic leukemia THP-1 cells, for instance, PMA induces growth inhibition by increasing both p21 mRNA and protein levels. nih.gov This effect was found to be independent of p53, a common transcriptional activator of p21, suggesting an alternative pathway for its induction. nih.gov The signaling cascade involves the activation of protein kinase C (PKC), which leads to the generation of reactive oxygen species (ROS) and subsequent activation of the MAP kinase pathway. nih.gov The promoter for p21 is then activated by the transcription factor Sp1. nih.gov Similarly, in breast cancer cell lines such as MCF-7 and BT-474, PMA treatment induces growth arrest through a sustained upregulation of p21. nih.gov This response is linked to the PMA-activated PKC signaling pathways. nih.gov

The role of PMA in regulating p27 is more complex and appears to be cell-type dependent. While some studies have shown that PMA can influence p27 levels, the effects are not as consistently reported as those for p21. In certain contexts, the regulation of p27 is more closely tied to other signaling molecules like c-Myc and calcium levels. For example, in murine B-lymphoma cells, there was no additive effect observed between a c-Myc down-regulator and PMA in the induction of p27 expression. aacrjournals.org

Table 1: Regulation of Cyclin-Dependent Kinase Inhibitors by Phorbol Myristate Acetate

| Cell Line | Effect of PMA | Key Findings |

| THP-1 (Human Monocytic Leukemia) | Upregulation of p21 | Induces G1-phase arrest; p53-independent; Mediated by PKC, ROS, and MAP kinase pathway. nih.gov |

| MCF-7 & BT-474 (Breast Cancer) | Upregulation of p21 | Induces cell growth arrest; Connected to PKC signaling pathways. nih.gov |

| Murine B-lymphoma Cells | No significant direct induction of p27 | No additive effect with c-Myc downregulation on p27 expression. aacrjournals.org |

Cyclooxygenase-2 (COX-2) Expression Regulation

This compound acetate is a potent inducer of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostanoids, which are involved in inflammation and cell growth. The regulation of COX-2 expression by PMA has been extensively studied in various cell types, revealing complex signaling networks.

In human pulmonary epithelial cells (A549), PMA upregulates COX-2 expression through a signaling pathway that begins with the activation of Protein Kinase C (PKC). This initial step triggers a cascade involving Ras, Raf-1, and ERK1/2. The activation of this pathway ultimately leads to the activation of the transcription factor NF-κB, which then drives the expression of COX-2. Notably, this process was found to be independent of the p38 MAPK pathway in these cells.

Similarly, in neonatal ventricular cardiac myocytes, PMA stimulates COX-2 expression and the production of prostanoids like PGE2 and PGF2α. In this cell type, the signaling cascade also involves PKC, but in contrast to the pulmonary cells, it utilizes the p38 kinase pathway. The activation of these kinases can lead to the phosphorylation and activation of transcription factors such as c-Jun and activating transcription factor, which are known to regulate COX-2. Furthermore, it has been suggested that PMA may regulate COX-2 expression at both the transcriptional and post-transcriptional levels, potentially by increasing the stability of COX-2 mRNA.

Table 2: Signaling Pathways in PMA-Induced COX-2 Expression

| Cell Type | Key Signaling Molecules Involved | Outcome |

| Human Pulmonary Epithelial Cells (A549) | PKC, Ras, Raf-1, ERK1/2, NF-κB | Upregulation of COX-2 expression and PGE2 release. |

| Neonatal Ventricular Cardiac Myocytes | PKC, p38 kinase | Enhancement of COX-2 expression and production of PGE2 and PGF2α. |

Viral Reactivation in Latently Infected Cells (e.g., KSHV, HIV-1)

This compound acetate has been widely used in virology research as a chemical inducer to reactivate latent viruses, providing a valuable tool to study the mechanisms of viral latency and reactivation. This is particularly relevant for viruses like Kaposi's sarcoma-associated herpesvirus (KSHV) and human immunodeficiency virus type 1 (HIV-1), which can remain dormant in host cells for extended periods.

In the context of KSHV, treatment of latently infected cells with PMA is a standard method to induce the lytic replication cycle. This reactivation is understood to be mediated through the activation of host cell signal transduction pathways, which ultimately trigger the expression of the viral lytic-switch gene, ORF50 (also known as RTA). However, the viral protein K1 has been shown to suppress PMA-induced lytic reactivation in an ITAM-dependent manner, suggesting a complex interplay between viral and host factors in maintaining latency. This suppression is associated with a reduction in the PMA-induced activation of transcription factors like AP-1 and NF-κB.

For HIV-1, which establishes latency in CD4+ T cells, PMA is a known latency-reversing agent (LRA). It is used in the "shock and kill" strategy, which aims to reactivate the latent virus, making the infected cells visible to the immune system for elimination. PMA's effect on HIV-1 reactivation is dependent on the activation of specific Protein Kinase C (PKC) isoforms, namely PKCα and PKCθ. Both of these isoforms are required for PMA to induce HIV long terminal repeat (LTR)-dependent transcription and subsequent viral reactivation. Studies using Jurkat T cells as a model have shown that PMA treatment upregulates host transcription factors associated with T-cell receptor signaling, such as NFAT, NF-κBp65, and AP-1, which are crucial for initiating viral gene expression.

Table 3: Role of this compound Acetate in Viral Reactivation

| Virus | Host Cell Type | Mechanism of Action | Key Signaling Components |

| KSHV | Primary Effusion Lymphoma (PEL) cells | Induces lytic replication cycle. | Activation of host signal transduction pathways leading to ORF50 expression. |

| HIV-1 | CD4+ T cells (e.g., Jurkat) | Reactivates latent provirus. | Activation of PKCα and PKCθ; upregulation of NFAT, NF-κBp65, and AP-1. |

Phorbol Myristate in Cellular Cytoskeleton and Organelle Dynamics

Cytoskeletal Reorganization (e.g., Microtubule and Filament Extension)

PMA induces significant and coordinated reorganization of the cytoskeleton, particularly affecting microtubules and intermediate filaments. nih.gov In mouse peritoneal macrophages, treatment with PMA leads to the extension and radial organization of microtubules and 10-nm filaments. nih.gov This structural alteration is characterized by numerous lysosomes arranging themselves linearly along these microtubule and 10-nm filament bundles, radiating from the centrosphere region. nih.gov

The response to PMA is dose-dependent. For instance, in thioglycolate-elicited macrophages, between 45% and 71% of cells exhibit this radial redistribution of cytoskeletal elements and lysosomes, depending on the concentration of PMA used. columbia.edu A similar, though less pronounced, effect is observed in proteose-peptone-elicited macrophages, with 32-44% of cells showing the response. columbia.edu

Interestingly, while PMA stimulates the extension of microtubules and 10-nm filaments, it does not induce the formation of actin cables in macrophages. nih.gov Instead, PMA-treated macrophages display numerous, randomly distributed punctate foci that stain brightly for actin beneath their substrate-adherent membranes. nih.govcolumbia.edu The appearance and distribution of these actin-containing foci are not affected by agents that disrupt microtubules, such as colchicine, or by actin polymerization inhibitors like cytochalasin B. nih.gov

The coordinated response of microtubules and 10-nm filaments to PMA suggests a functional linkage in their regulation of organelle movement and distribution within the macrophage cytoplasm. nih.gov The radial extension of these cytoskeletal components provides a scaffold for the outward movement of lysosomes from their typical perinuclear location. nih.gov

Impact on Cell Spreading and Adhesion

PMA is a potent stimulator of cell spreading and adhesion in various cell types, including macrophages and certain cancer cell lines. nih.govnih.gov In thioglycolate-elicited mouse peritoneal macrophages, PMA induces rapid adherence and spreading on a laminin (B1169045) substratum, a process that does not occur in the absence of PMA stimulation. nih.gov This enhanced adhesion is not due to an increase in the expression of laminin receptors on the cell surface. nih.gov Instead, it is linked to changes in the organization of the actin cytoskeleton and a possible aggregation of laminin receptors on the cell surface. nih.gov

The process of PMA-induced cell spreading is closely tied to the reorganization of the actin cytoskeleton. nih.gov In gastric carcinoma cells, acute treatment with PMA mimics the effects of transforming growth factor beta1 (TGFβ1) in promoting cell spreading. nih.gov This is associated with the increased phosphorylation of several focal adhesion proteins, including focal adhesion kinase (FAK), paxillin, c-Src, and cofilin. nih.gov These signaling events lead to the activation of RhoA, a small GTPase that regulates actin reorganization and the formation of focal adhesions. nih.gov Focal adhesions are specialized structures that mediate the mechanical and signaling links between the intracellular actin cytoskeleton and the extracellular matrix. wikipedia.org

While both PMA and TGFβ1 promote cell spreading, they can have subtly different effects on actin organization. For example, in gastric carcinoma cells, TGFβ1 treatment leads to prominent stress fiber formation, whereas PMA treatment results in a more cortical actin organization. nih.gov

In leukemia cells, PMA treatment has been shown to increase their adhesion and decrease their migration. nih.gov This is accompanied by an increased expression of E-cadherin and vimentin. nih.gov The enhanced adhesion of PMA-treated leukemia cells to extracellular matrix proteins and bone marrow stromal cells suggests a mechanism for suppressing their release from the bone marrow. nih.gov

Furthermore, early PMA-induced adhesion of THP-1 monocytic cells requires new protein synthesis and the activation of PKC, but not the activation of the MAP-kinase (erk1/2) pathway or actin polymerization. koreascience.kr Interestingly, co-treatment with the actin polymerization inhibitor cytochalasin D can actually increase cell adhesion in the presence of PMA. koreascience.kr This suggests a complex interplay of signaling pathways and cytoskeletal dynamics in the regulation of cell adhesion by PMA.

Advanced Methodological Approaches and Research Considerations

Biochemical and Molecular Techniques for Pathway Analysis

Immunofluorescence for Subcellular Localization

Immunofluorescence microscopy is a cornerstone technique for visualizing the spatial distribution of proteins within cells, and PMA treatment is frequently studied using this method. PMA's activation of PKC often leads to the translocation of PKC isoforms from the cytoplasm to specific cellular compartments, such as the plasma membrane or nucleus. Studies have utilized immunofluorescence to track these movements and to visualize the localization of proteins whose expression or localization is modulated by PMA.

For instance, research has demonstrated that PMA stimulation can induce changes in the subcellular localization of proteins like NF90, a nuclear factor involved in RNA stabilization, with a portion of the protein observed in the cytoplasm after PMA treatment aai.org. Similarly, PMA has been shown to influence the localization of RNA-binding protein HuR in HL-60 cells, causing its translocation from the nucleus to the cytoplasm researchgate.net. In studies investigating cellular signaling pathways, immunofluorescence microscopy has been employed to confirm the mitochondrial localization of PKCα following PMA treatment, a process accompanied by altered mitochondrial function nih.gov. Furthermore, this technique has been instrumental in visualizing the colocalization of proteins such as TGF and ADAM17 in perinuclear compartments under PMA stimulation researchgate.net.

Table 1: Subcellular Localization Studies with PMA

| Protein/Complex Studied | Cell Type Used | PMA Treatment Details | Observed Localization Change | Reference |

| NF90 | HeLa, AD293 | 1 hr stimulation | Nuclear to cytoplasmic shift | aai.org |

| HuR | HL-60 | 4 days stimulation | Nuclear to cytoplasmic shift | researchgate.net |

| PKCα | C2C12, COS7 | Varied incubation | Cytosolic to mitochondrial | nih.gov |

| TGF, ADAM17 | mEF cells | 10 min stimulation | Perinuclear compartment | researchgate.net |

Reactive Oxygen Species (ROS) Measurement Techniques

PMA is a potent inducer of ROS production, particularly superoxide (B77818) anions, in various cell types, including macrophages and polymorphonuclear cells. This oxidative burst is a critical aspect of the cellular response to PMA and is often studied using a range of specialized techniques.

Fluorescent Probes: A common approach involves using fluorescent probes that react with ROS to generate a detectable signal. CellROX Deep Red reagent, for example, is used to measure ROS levels in macrophages stimulated with PMA, with measurements taken at various time points post-stimulation researchgate.net. MitoSOX Red is specifically designed for detecting mitochondrial superoxide, and studies have shown that PMA stimulates cytoplasmic O₂•⁻, which can be differentiated from mitochondrial ROS using probes like MitoSOX and DHE nih.gov. Other probes, such as those based on phosphinate-capped fluorophores, have been developed for imaging superoxide formation in PMA-stimulated macrophages snmjournals.org. Hydroxyl radical detection in macrophages can also be stimulated by PMA using specific probes like MitoROS™ OH580 aatbio.com.

Electrochemical and Spectroscopic Methods: Electrochemical sensors, including platinized nanoelectrodes, offer sensitive detection of intracellular ROS, allowing for real-time measurement of drug-induced ROS production acs.org. Electron spin resonance (ESR) spectroscopy, particularly spin-trapping methods using probes like CMH, is a powerful tool for the quantitative analysis of ROS, including superoxide, in biological samples, even in frozen biopsies snmjournals.orgplos.org. Spectrophotometric methods, which monitor changes in absorbance due to ROS reactions with redox substances, and chemiluminescent probes that detect photon generation are also employed rsc.orgmdpi.comfrontiersin.org.

Table 2: ROS Detection Methods with PMA Stimulation

| ROS Detected | Measurement Technique/Probe Used | Cell Type Example | PMA Stimulation Details | Key Findings/Application | Reference |

| Superoxide | Phosphinate-capped probes | Macrophages | Stimulation | Imaging superoxide formation | snmjournals.org |

| Superoxide | CellROX Deep Red | RAW264.7 | 0-60 min post-stim. | ROS level quantification | researchgate.net |

| Hydroxyl Rad. | MitoROS™ OH580 | RAW 264.7 | 4 hr stimulation | Mitochondrial •OH detection | aatbio.com |

| Cytoplasmic O₂•⁻ | DHE | Various cells | Stimulation | Cytoplasmic ROS detection | nih.gov |

| ROS (general) | ESR Spin-Trapping (CMH) | Frozen Biopsies | N/A | Quantitative ROS analysis | plos.org |

Cell Adhesion and Phagocytosis Assays

PMA is extensively used to induce differentiation of monocytic cell lines, such as THP-1, into macrophage-like cells, which are then utilized in phagocytosis and cell adhesion assays. PMA also directly influences the adhesion properties of various cell types.

Phagocytosis Assays: These assays typically involve incubating differentiated macrophages with opsonized or fluorescently labeled particles (e.g., yeast cells, zymosan particles, or beads) and quantifying the extent of engulfment. PMA-differentiated THP-1 cells are commonly used, with phagocytosis measured by flow cytometry or microscopy after incubation with fluorescent beads or yeast cells cellomaticsbio.comfrontiersin.orgmdpi.comjst.go.jpatcc.org. For example, phagocytic activity in U937 cells treated with various PMA concentrations was assessed by measuring the percentage and mean fluorescence intensity (MFI) of CD14+/CFSE+ cells after co-incubation with yeast cells jst.go.jp. PMA has also been shown to selectively enhance "coiling phagocytosis" of spirochetes by monocytes asm.org.

Cell Adhesion Assays: PMA can induce significant changes in cell adhesion to extracellular matrix proteins or to other cell types. Assays often involve plating cells on coated surfaces or co-culturing different cell types and quantifying the number of adherent cells. For instance, PMA treatment has been shown to decrease the adhesion of HaCaT and SCC-9 cells to extracellular matrix proteins researchgate.net. Conversely, PMA can induce a transient increase in the adhesion of megakaryoblastic cells (CHRF 288-11) to tissue culture plastic, mediated by integrins like α₅β₁ tandfonline.comnih.gov. THP-1 cell adhesion to plastic substrates is a well-established assay, often quantified using Sulforhodamine B (SRB) staining koreascience.kr. Adhesion molecule expression, such as ICAM-1 and VCAM-1, can also be analyzed by flow cytometry following PMA stimulation nih.govspandidos-publications.com.

Table 3: Cell Adhesion and Phagocytosis Assays with PMA

| Assay Type | Cell Type Example | Stimulus/Particles Used | Measurement Method | Key Findings/Application | Reference |

| Phagocytosis | THP-1 (differentiated) | Fluorescent beads | Flow cytometry, Microscopy | Assesses phagocytic capacity of macrophages | cellomaticsbio.comfrontiersin.orgmdpi.com |

| Phagocytosis | U937 | CFSE-stained yeast | Flow cytometry (CD14+/CFSE+) | Dose-dependent effect of PMA on phagocytic activity | jst.go.jp |

| Phagocytosis | Monocytes | Spirochetes | Microscopy (coiling vs. conv.) | PMA enhances coiling phagocytosis | asm.org |

| Cell Adhesion | HaCaT, SCC-9 | Extracellular matrix | Adhesion assay, Micrography | PMA decreases adhesion to ECM proteins | researchgate.net |

| Cell Adhesion | CHRF 288-11 | Tissue culture plastic | Adhesion assay, Integrin blocking | PMA induces transient increase in adhesion via α₅β₁ integrin | tandfonline.comnih.gov |

| Cell Adhesion | THP-1 | Plastic substrate | SRB staining | Quantifies early PMA-induced monocytic cell adhesion; influenced by PKC inhibitors | koreascience.kr |

| Adhesion Molecules | Jurkat, ECV | PMA-activated ECV | Flow cytometry (ICAM-1, etc.) | Analyzes PMA-induced changes in adhesion molecule expression | nih.gov |

Optimization of Phorbol (B1677699) Myristate Treatment Parameters in Research

The efficacy and outcome of experiments involving PMA are highly dependent on the specific treatment parameters, including concentration, duration of exposure, and the use of co-stimuli. Careful optimization is essential for reproducible and meaningful results.

Duration of Exposure and Resting Periods

The duration of PMA exposure is critical for eliciting specific cellular responses. For instance, PMA-induced differentiation of THP-1 cells into macrophages typically requires 24 to 72 hours cellomaticsbio.commdpi.comatcc.org. Studies investigating protein translocation or signaling events may require shorter exposure times, ranging from minutes to a few hours aai.orgnih.govaai.orgplos.orgnih.gov. For cell adhesion assays, peak adhesion can occur at different time points, with some studies showing effects within 4 hours tandfonline.comnih.gov and others peaking around 18 hours post-stimulation, with standard assay conditions often set at 4-5 hours koreascience.kr. For ROS measurements, kinetic studies often track responses from minutes up to an hour after PMA addition researchgate.net. Longer incubations, such as 48 hours or more, are common for assessing cytokine production or sustained differentiation effects cellomaticsbio.comfrontiersin.orgspandidos-publications.com. The need for resting periods after differentiation and before assaying specific functions can also influence experimental design frontiersin.orgmdpi.com.

Table 5: Duration of PMA Exposure in Research Studies

| Cell Type / Assay | Endpoint of Interest | Typical PMA Exposure Duration | Notes on Resting Periods/Kinetics | Reference |

| THP-1 | Macrophage differentiation | 24-72 hours | Often followed by resting periods | cellomaticsbio.commdpi.comatcc.org |

| Various | Protein translocation/signaling | Minutes to hours | Rapid cellular events | aai.orgnih.govplos.org |

| CHRF 288-11 | Cell adhesion | Within 4 hours | Transient increase observed | tandfonline.comnih.gov |

| THP-1 | Cell adhesion | ~5 hours (peak effect) | Adhesion peaks around 18 hours | koreascience.kr |

| RAW 264.7 | ROS measurement | 0-60 minutes | Kinetic analysis of ROS burst | researchgate.net |

Synergistic Effects with Other Stimuli and Co-Activators